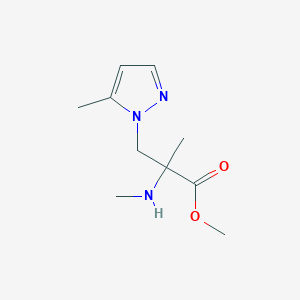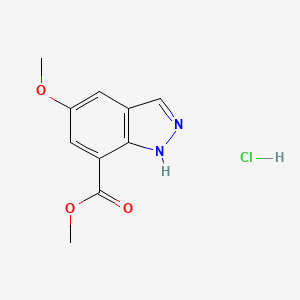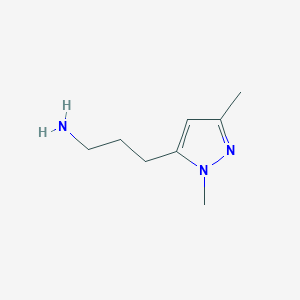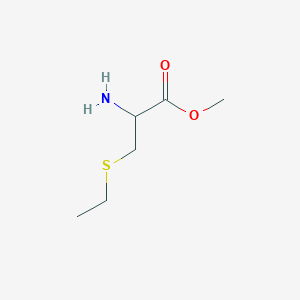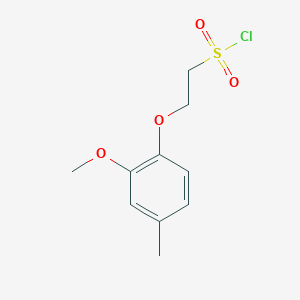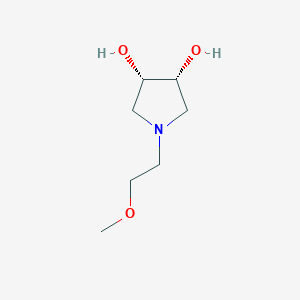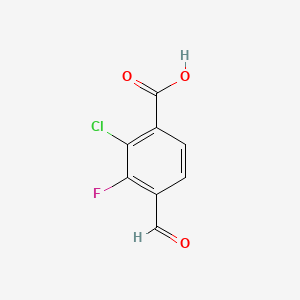
3,5-Dimethyl-2-phenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2-phenyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C12H13N. It belongs to the pyrrole family, which is known for its significant role in various biological and chemical processes. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can yield 3,5-disubstituted pyrroles . Another method includes the condensation of substituted aromatic aldehydes with amines under acidic conditions, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3,5-Dimethyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives .
科学研究应用
3,5-Dimethyl-2-phenyl-1H-pyrrole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Dimethyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 2,5-Dimethyl-1H-pyrrole
- 3,4-Dimethyl-1H-pyrrole
- 2-Phenyl-1H-pyrrole
Uniqueness
3,5-Dimethyl-2-phenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
3,5-dimethyl-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8,13H,1-2H3 |
InChI 键 |
TWPJGSLVOKTKDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


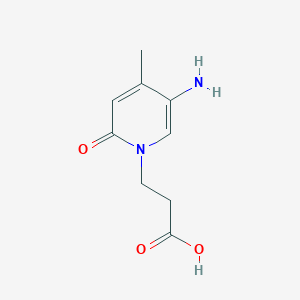
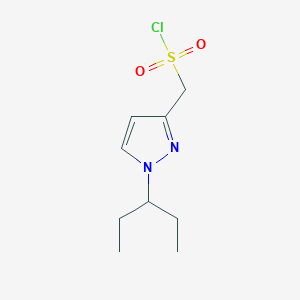
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
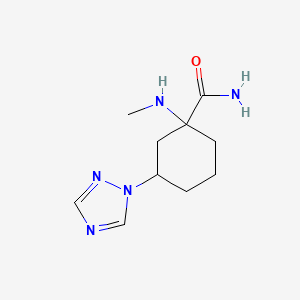

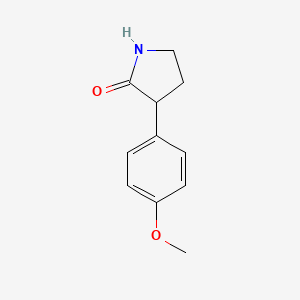
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
